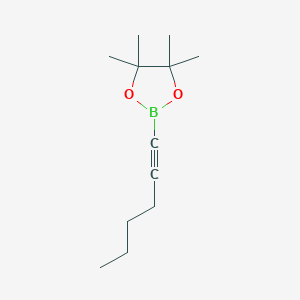
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate
Overview
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate: is a biochemical reagent commonly used in organic synthesis. It is particularly significant in the biomedical field for the formation of glycosidic bonds, which are essential in the production of antiviral drugs. This compound is a derivative of D-glucopyranose, where the hydroxyl groups are protected by benzyl groups, and it is further modified with a trichloroacetimidate group.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is primarily used as an intermediate in organic synthesis . It is a crucial D-glucopyranose derivative used for glucosylation reactions .
Mode of Action
This compound is used as a hemiacetal intermediate for glucosylation couplings . It is converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .
Biochemical Pathways
The compound plays a significant role in the glucosylation process, a biochemical pathway that attaches a glucose molecule to a substrate . This process is crucial in the synthesis of various compounds, including those used in the treatment of diseases like Alzheimer’s, diabetes, and cancer .
Pharmacokinetics
As an intermediate in organic synthesis, the pharmacokinetics of this compound would depend on the final compound it is used to synthesize. It is soluble in chcl3 and insoluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the successful glucosylation of substrates . This enables the synthesis of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of −20°C , suggesting that lower temperatures may be required to maintain its stability. The presence of a base is also necessary for its conversion into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems for the protection and functionalization steps.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate primarily undergoes substitution reactions, particularly in the formation of glycosidic bonds. It can also participate in acylation and other functional group transformations.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles under mild conditions.
Acylation Reactions: Often use acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions are glycosides, which are crucial intermediates in the synthesis of complex carbohydrates and antiviral drugs .
Scientific Research Applications
Chemistry: In chemistry, this compound is used for the synthesis of glycosides and other carbohydrate derivatives. It serves as a key intermediate in the preparation of complex oligosaccharides and glycoconjugates .
Biology: In biological research, it is used to study glycosylation processes and to synthesize glycosylated molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: In medicine, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is used in the synthesis of antiviral drugs. The glycosidic bonds formed using this compound are essential for the activity of many antiviral agents.
Industry: In the industrial sector, it is used in the large-scale synthesis of glycosides and other carbohydrate-based compounds. Its role in the production of pharmaceuticals and fine chemicals is particularly noteworthy .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Uniqueness: What sets 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate apart from similar compounds is its specific use in the formation of glycosidic bonds under mild conditions. The presence of the trichloroacetimidate group makes it particularly effective for this purpose, providing high yields and selectivity in glycosylation reactions.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMICALCPRSCSMO-BGSSSCFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453689 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74808-09-6 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)








![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)


![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

